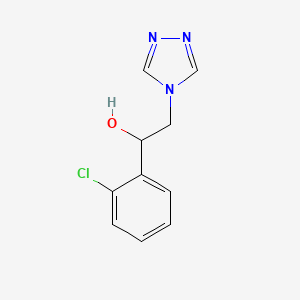
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is a chemical compound that belongs to the family of triazole antifungal agents. It is commonly known as Clotrimazole, which is a widely used antifungal medication. This chemical compound is synthesized using various methods, and it has been extensively studied for its scientific research applications.
科学的研究の応用
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been extensively studied for its scientific research applications. It is commonly used as a tool compound in various biological assays, including antifungal, antibacterial, and antiparasitic assays. Moreover, this compound has been used in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and HIV.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is based on its ability to inhibit the synthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition leads to the disruption of fungal cell membrane integrity, resulting in the death of the fungal cells. This mechanism of action is specific to fungi and does not affect mammalian cells.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. Moreover, this compound has been shown to have antibacterial and antiparasitic effects. However, it has no effect on viruses.
実験室実験の利点と制限
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has several advantages for lab experiments. It is a widely available and affordable compound that can be easily synthesized using various methods. Moreover, it has a well-established mechanism of action, making it a useful tool compound for various biological assays. However, this compound has some limitations, such as its specificity to fungi and its potential toxicity to mammalian cells.
将来の方向性
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has several potential future directions. It can be used in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and HIV. Moreover, it can be used in the development of new antifungal agents that are more effective and less toxic than current antifungal agents. Additionally, this compound can be used in the development of new biological assays for the screening of new drugs and the study of various biological processes.
Conclusion:
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is a widely used chemical compound that has been extensively studied for its scientific research applications. It is commonly used as a tool compound in various biological assays, and it has been used in the development of new drugs for the treatment of various diseases. This compound has a well-established mechanism of action, and it has several advantages and limitations for lab experiments. Moreover, it has several potential future directions, making it a promising compound for scientific research.
合成法
The synthesis of 1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol involves the reaction between 2-chlorophenyl isocyanate and 1,2,4-triazole-4-carboxylic acid, followed by the reduction of the resulting 1-(2-chlorophenyl)-2-(1,2,4-triazol-4-yl)imidazole with sodium borohydride. This method is widely used in the pharmaceutical industry for the production of Clotrimazole.
特性
IUPAC Name |
1-(2-chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-4-2-1-3-8(9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWPYHUOMNETLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=NN=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)

![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)

![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)
![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)